molecular formula C17H12O B017230 1-Pyrenemethanol CAS No. 24463-15-8

1-Pyrenemethanol

Cat. No.: B017230
CAS No.: 24463-15-8
M. Wt: 232.28 g/mol
InChI Key: NGDMLQSGYUCLDC-UHFFFAOYSA-N
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Description

1-Pyrenemethanol, also known as 1-(1-Hydroxymethyl)pyrene, is an organic compound with the molecular formula C17H12O. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a hydroxymethyl group attached to the first carbon of the pyrene ring system. This compound is known for its fluorescent properties and is used in various scientific applications .

Biochemical Analysis

Biochemical Properties

1-Pyrenemethanol interacts with various biomolecules in biochemical reactions. It is used as a starting material for the synthesis of pyrene-end poly (glycidyl methacrylate) polymer

Cellular Effects

It is known that it can be used for the synthesis of pincer-like benzene-bridged fluorescent selective sensor for ATP detection , which suggests that it may have some influence on cell signaling pathways and cellular metabolism.

Molecular Mechanism

It is known to be used as an initiator for the synthesis of pyrene core star polymers , suggesting that it may have some binding interactions with biomolecules and may influence changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenemethanol can be synthesized through several methods. One common approach involves the reduction of 1-pyrenecarboxaldehyde using reducing agents such as sodium borohydride (NaBH4) in a suitable solvent like methanol. The reaction typically proceeds under mild conditions and yields this compound as a solid product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The choice of reducing agents and solvents may vary based on cost, availability, and environmental considerations .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydroxymethyl group, which imparts distinct chemical reactivity and fluorescent properties. This makes it particularly useful in applications requiring precise molecular interactions and fluorescence-based analyses .

Properties

IUPAC Name

pyren-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMLQSGYUCLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179219
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24463-15-8
Record name 1-Pyrenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24463-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hydroxymethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024463158
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxymethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-HYDROXYMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C76UX3EH8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of pyrene carboxaldehyde (9.6 g, 42 mmol) in ethanol (50 mL) was added NaBH4 (2 g) and the mixture was stirred at room temperature for 6 hours. Water (100 mL) was added and the mixture was extracted with ether (2×50 mL). The organic layer was dried over MgSO4, and the solvent evaporated under reduced pressure to give a light-yellow solid which was recrystallized from ethyl acetate to afford prisms, m.p. 125°-126° C., yield: 8.3 g, 86%.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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